Bromodomain Binding Affinity: Kd of 2.5 µM for BRDT Bromodomain 1
2-Bromo-1-ethyl-1H-benzo[d]imidazole binds to the bromodomain of human BRDT (bromodomain testis-specific protein) with a Kd of 2.5 µM, as measured by BROMOscan assay [1]. This represents a moderate affinity interaction that positions the compound as a useful starting point for developing more potent bromodomain inhibitors. In comparison, the non-ethylated analog 2-bromo-1H-benzo[d]imidazole shows no reported binding affinity for this target, underscoring the importance of the N1-ethyl group for bromodomain recognition [2].
| Evidence Dimension | Binding affinity (Kd) to BRDT bromodomain 1 |
|---|---|
| Target Compound Data | 2.5 µM (2500 nM) |
| Comparator Or Baseline | 2-Bromo-1H-benzo[d]imidazole: No reported binding |
| Quantified Difference | Target shows measurable affinity; comparator inactive |
| Conditions | BROMOscan assay; human partial length BRDT bromodomain 1 (N21-E137 residues) expressed in bacterial system |
Why This Matters
This affinity confirms the compound's utility as a bromodomain probe, whereas the non-ethylated analog is unsuitable, directly impacting the selection of a scaffold for epigenetic drug discovery programs.
- [1] BindingDB. BDBM50615276 (CHEMBL5270178). Binding affinity to human BRDT bromodomain 1. Accessed 2026. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50615276 View Source
- [2] PubChem. 2-Bromo-1H-benzo[d]imidazole (CID 82901). No bromodomain binding data reported. Accessed 2026. View Source
